2-(7-ethyl-1H-indol-3-yl)-N-(2-fluoro-5-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(7-ethyl-1H-indol-3-yl)-N-(2-fluoro-5-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(2-fluoro-5-methylphenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the indole derivative with 2-fluoro-5-methylphenyl isocyanate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-ethyl-1H-indol-3-yl)-N-(2-fluoro-5-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the amide nitrogen, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(7-ethyl-1H-indol-3-yl)-N-(2-fluoro-5-methylphenyl)-2-oxoacetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(2-fluoro-5-methylphenyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: A similar indole derivative with different substituents.
2-(7-methyl-1H-indol-3-yl)-N-(2-chlorophenyl)-2-oxoacetamide: Another indole derivative with a different halogen substituent.
Uniqueness
2-(7-ethyl-1H-indol-3-yl)-N-(2-fluoro-5-methylphenyl)-2-oxoacetamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C19H17FN2O2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(2-fluoro-5-methylphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C19H17FN2O2/c1-3-12-5-4-6-13-14(10-21-17(12)13)18(23)19(24)22-16-9-11(2)7-8-15(16)20/h4-10,21H,3H2,1-2H3,(H,22,24) |
InChI Key |
DSMRWHJBQUIIHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=C(C=CC(=C3)C)F |
Origin of Product |
United States |
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